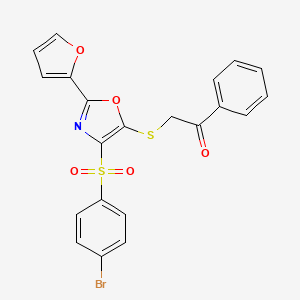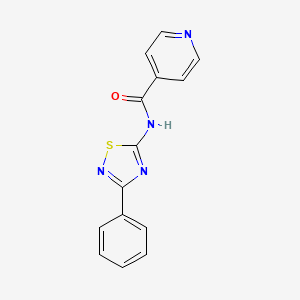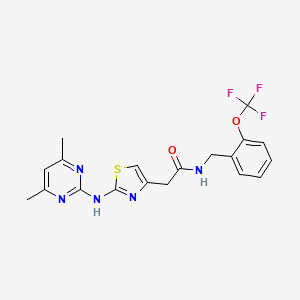![molecular formula C22H25N5O3 B2355374 (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034371-43-0](/img/structure/B2355374.png)
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrazole ring and a cyclopenta ring. The presence of methoxy groups suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, a detailed analysis isn’t possible .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, and solubility would be determined by the functional groups present in the molecule .Scientific Research Applications
Novel Synthesis Methods
Research on pyrazole derivatives, such as the study by Hote and Lokhande (2014), focuses on novel and efficient synthesis methods. Their work on synthesizing indazolyl- and isoxazoleyl-pyrazole derivatives via a series of condensation reactions highlights the interest in developing new synthetic pathways for complex heterocyclic compounds (Hote & Lokhande, 2014).
Antimicrobial and Anticancer Activities
Pyrazole derivatives have been explored for their potential antimicrobial and anticancer activities. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and evaluated them for in vitro antimicrobial and anticancer activities, finding some compounds exhibited higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Antibacterial Activities
The synthesis, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles, as conducted by Lynda (2021), underscore the importance of computational methods in identifying the biological activities of new compounds. These studies provide insights into how such compounds might interact with biological targets (Lynda, 2021).
Chemotherapeutic Tools
Silver complexes based on pyrazole derivatives have been studied for their antitumor activity, such as the work by Pellei et al. (2023), who investigated silver(I) complexes with significant in vitro antitumor activity against various solid tumors, including small-cell lung carcinoma (SCLC) cells. These findings suggest potential applications of pyrazole derivatives in chemotherapeutic strategies (Pellei et al., 2023).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-25-19(12-18(23-25)16-11-14(29-2)7-8-21(16)30-3)22(28)26-9-10-27-20(13-26)15-5-4-6-17(15)24-27/h7-8,11-12H,4-6,9-10,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJRAQXMSSEKHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCN4C(=C5CCCC5=N4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B2355296.png)
![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride](/img/structure/B2355297.png)

![3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2355300.png)
![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2355304.png)

![(1R,2R,3S,5R)-2-{[(tert-butoxy)carbonyl]amino}-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2355307.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355309.png)

![N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2355314.png)
